An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)thiophene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)thiophene: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Executive Summary
4-Bromo-2-(trifluoromethyl)thiophene is a halogenated and fluorinated heterocyclic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique molecular architecture, featuring a reactive bromine atom and an electron-withdrawing trifluoromethyl group on a thiophene core, makes it a highly versatile synthetic intermediate. This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic signature, synthesis, and reactivity. Furthermore, it delves into its critical applications, particularly as a building block in the development of novel therapeutics, and outlines essential safety and handling protocols for laboratory use. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals engaged in advanced organic synthesis.
Introduction: A Key Heterocyclic Building Block
Thiophene and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their bioisosteric properties and ability to engage with a wide array of biological targets.[1] Within this class, 4-Bromo-2-(trifluoromethyl)thiophene stands out due to the strategic placement of its substituents.
The molecular structure consists of a five-membered thiophene ring, which provides a stable aromatic core.[1] The bromine atom at the 4-position serves as an excellent reactive handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[1][2] Simultaneously, the trifluoromethyl (-CF₃) group at the 2-position profoundly influences the molecule's electronic properties. As a potent electron-withdrawing group, it modulates the reactivity of the thiophene ring and enhances the metabolic stability, lipophilicity, and binding affinity of derivative compounds—qualities highly sought after in modern drug design.[1] This synergistic combination of a reactive site and a performance-enhancing group makes it an invaluable intermediate in the synthesis of complex organic molecules.[1]
Physicochemical Properties
The physical characteristics of 4-Bromo-2-(trifluoromethyl)thiophene are dictated by the interplay of its aromatic core and its halogen substituents. While experimental data for some properties are not widely published, reliable predicted values and data from suppliers provide a clear profile. The compound is typically supplied as a liquid with high purity, requiring refrigerated storage to ensure long-term stability.[1]
| Property | Value | Source(s) |
| CAS Number | 1194374-08-7 | [1][3][4] |
| Molecular Formula | C₅H₂BrF₃S | [1][3][4] |
| Molecular Weight | 231.03 g/mol | [1][3] |
| Appearance | Liquid at room temperature | [1] |
| Purity | Typically ≥97% | [1][4] |
| Density | ~1.7 g/mL (Predicted) | [5] |
| Boiling Point | ~207.1 °C at 760 mmHg (Predicted) | [5] |
| InChI Key | GTYDKQRTQVTLQC-UHFFFAOYSA-N | [1] |
| Storage Conditions | 2-8°C, keep in dark place, sealed in dry | [1][6] |
Spectroscopic Profile: A Structural Confirmation
Spectroscopic analysis is essential for verifying the identity and purity of 4-Bromo-2-(trifluoromethyl)thiophene. Based on its structure, the following spectral characteristics are expected:
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¹H NMR: The spectrum would be simple, showing two distinct signals in the aromatic region (typically δ 7.2–7.5 ppm) corresponding to the two protons on the thiophene ring.[1] The precise chemical shifts and coupling constants would depend on the specific solvent and instrument frequency.
-
¹³C NMR: The spectrum would display five signals for the five carbon atoms. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. The carbon bonded to bromine would also be identifiable by its characteristic chemical shift.[7]
-
¹⁹F NMR: This is a key technique for fluorinated compounds. A strong singlet would be observed (around δ -62 ppm for a similar compound) corresponding to the three equivalent fluorine atoms of the -CF₃ group.[1][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and isotopic pattern. The presence of bromine would be evident from the characteristic M+ and M+2 peaks with nearly equal intensity.[7]
Synthesis and Chemical Reactivity
Synthetic Routes
A prevalent and efficient method for synthesizing 4-Bromo-2-(trifluoromethyl)thiophene is the electrophilic bromination of its precursor, 2-(trifluoromethyl)thiophene. This reaction typically employs a brominating agent like N-bromosuccinimide (NBS) and may be catalyzed by an acid or a Lewis acid.[1] The reaction is often performed in an inert solvent at controlled, low temperatures to manage selectivity and yield.[1]
Caption: A typical workflow for the synthesis of 4-Bromo-2-(trifluoromethyl)thiophene.
Experimental Protocol: Synthesis via Bromination
-
Objective: To synthesize 4-Bromo-2-(trifluoromethyl)thiophene from 2-(trifluoromethyl)thiophene.
-
Materials: 2-(trifluoromethyl)thiophene (1 eq.), N-Bromosuccinimide (NBS, 1.1 eq.), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 2-(trifluoromethyl)thiophene in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add NBS portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 4-Bromo-2-(trifluoromethyl)thiophene.
-
Chemical Reactivity: The Power of Cross-Coupling
The synthetic utility of 4-Bromo-2-(trifluoromethyl)thiophene lies in its capacity to undergo various chemical transformations, particularly palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is a prime site for reactions like the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.[1][2][9]
The Suzuki-Miyaura coupling is one of the most powerful and widely used of these methods.[9] It involves the reaction of the bromo-thiophene with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.[9][10]
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery
The thiophene nucleus is a privileged scaffold in medicinal chemistry, and its fluorinated derivatives are of particular importance.[11] 4-Bromo-2-(trifluoromethyl)thiophene serves as a critical starting material for compounds targeting a range of diseases. The inclusion of the trifluoromethyl group often leads to improved pharmacological profiles, including:
-
Enhanced Efficacy: The -CF₃ group can increase binding affinity to biological targets through favorable electrostatic interactions.
-
Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation by cytochrome P450 enzymes, which can prolong the half-life of a drug.
-
Modulated Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target site.
Thiophene derivatives have demonstrated broad biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, making this building block highly relevant for modern drug discovery pipelines.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed when handling 4-Bromo-2-(trifluoromethyl)thiophene.
-
Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, as recommended (2-8°C).[1][6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Caption: A basic workflow for the safe handling of laboratory chemicals.
Conclusion
4-Bromo-2-(trifluoromethyl)thiophene is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined reactivity, combined with the advantageous properties conferred by the trifluoromethyl group, provides chemists and researchers with a reliable and powerful building block for constructing novel and complex molecules. Its continued use in the synthesis of advanced materials and next-generation pharmaceuticals underscores its importance in the field of chemical science.
References
-
PubChem. (n.d.). 4-Bromo-2-(difluoromethyl)thiophene. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Retrieved January 6, 2026, from [Link]
-
Chemical-Suppliers.com. (n.d.). 4-Bromo-2-(difluoromethyl)-thiophene. Retrieved January 6, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 6, 2026, from [Link]
-
Latif, U., et al. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Retrieved January 6, 2026, from [Link]
-
Oakwood Chemical. (n.d.). 4-Bromo-2-(trifluoromethyl)thiophene. Retrieved January 6, 2026, from [Link]
-
The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved January 6, 2026, from [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. Retrieved January 6, 2026, from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved January 6, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-bromo-2-(trifluoromethyl)thiophene - CAS:1194374-08-7 - Abovchem [abovchem.com]
- 4. 4-Bromo-2-(trifluoromethyl)thiophene [oakwoodchemical.com]
- 5. 4-Bromo-2-(difluoromethyl)-thiophene | CAS 627526-93-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 2-Bromo-5-(trifluoromethyl)thiophene | 143469-22-1 [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. rsc.org [rsc.org]
- 11. chemscene.com [chemscene.com]
